6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-onehydrochloride
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Overview
Description
6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-onehydrochloride is a heterocyclic compound that contains an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-onehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation of a scalemic sample with (S)-naproxen acyl chloride followed by recrystallization and subsequent acidic hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may yield a fully saturated compound .
Scientific Research Applications
6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-onehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential neuroprotective and antibacterial properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine: Known for its antimicrobial potential.
6-chloro-3-phenyl-4-thioxo-2H-benzo[1,3]oxazine-2(3H)-one: Exhibits activity against M.
Uniqueness
6-amino-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-onehydrochloride is unique due to its broad spectrum of pharmacological activities and its potential for use in various scientific research fields. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic chemistry .
Properties
IUPAC Name |
6-amino-3-methyl-4H-1,3-benzoxazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-11-5-6-4-7(10)2-3-8(6)13-9(11)12;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJECTOWOSHXOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)N)OC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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